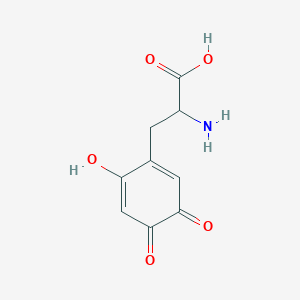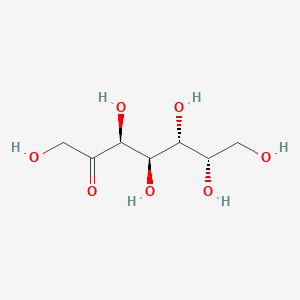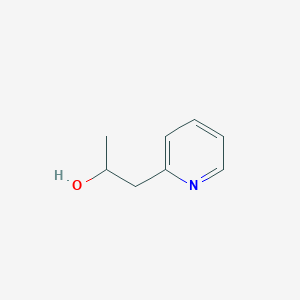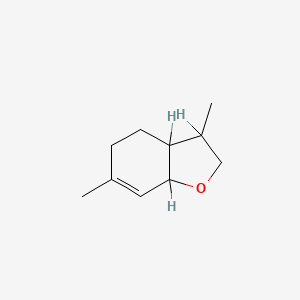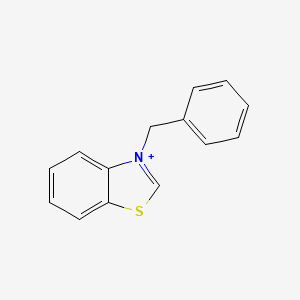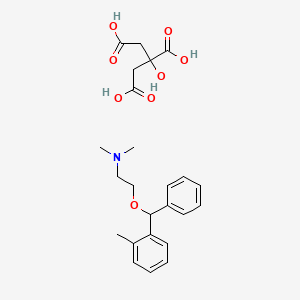
オルフェナドリンクエン酸塩
概要
説明
オルフェナドリン・シトラートは中枢作用性の骨格筋弛緩薬です。急性で痛みを伴う筋骨格系の状態に関連する不快感を軽減するために一般的に使用されます。 この化合物は、治療効果を高めるために、アスピリンやカフェインなどの他の薬剤と組み合わせて投与されることがよくあります .
科学的研究の応用
Orphenadrine citrate has a wide range of scientific research applications:
Safety and Hazards
Orphenadrine Citrate may cause serious side effects. You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation .
将来の方向性
Orphenadrine Citrate is usually taken two times per day, once in the morning and once in the evening . It may be habit-forming and should not be shared with another person, especially someone with a history of drug abuse or addiction . It is not approved for use by anyone younger than 18 years old .
作用機序
オルフェナドリン・シトラートは、コリン作動性受容体をブロックすることによって効果を発揮し、これにより、脊髄から筋肉への神経インパルスの伝達を阻害します。この作用は、筋肉の痙攣と痛みを軽減するのに役立ちます。 この化合物は、抗コリン作用も有しており、これが治療効果に貢献しています .
類似の化合物:
オルフェナドリン・シトラートの独自性: オルフェナドリン・シトラートは、筋肉弛緩薬と抗コリン作用の組み合わせによりユニークです。 この二重作用により、筋骨格系の痛みと不快感を治療する上で特に効果的です .
生化学分析
Biochemical Properties
Orphenadrine citrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a muscarinic receptor antagonist and an H1 histamine receptor antagonist. Additionally, it inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions contribute to its muscle relaxant and analgesic properties.
Cellular Effects
Orphenadrine citrate influences various types of cells and cellular processes. It acts in the central nervous system to produce muscle relaxant effects and has anticholinergic actions that are beneficial in Parkinson’s disease . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with muscarinic and histamine receptors, as well as the NMDA receptor ion channel .
Molecular Mechanism
The molecular mechanism of orphenadrine citrate involves its action as a muscarinic antagonist and H1 histamine receptor antagonist. It inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions result in muscle relaxation and analgesic effects. The compound’s anticholinergic actions also contribute to its therapeutic effects in Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of orphenadrine citrate change over time. The compound has been reported to have a high risk of toxicity in overdose situations, with rapid onset of toxic effects on several organ systems . Long-term use of orphenadrine citrate requires periodic monitoring of blood, urine, and liver function values due to potential adverse effects .
Dosage Effects in Animal Models
The effects of orphenadrine citrate vary with different dosages in animal models. Higher dosages are associated with increased risk of adverse effects, including confusion, anxiety, and tremors . The compound’s safety in continuous long-term therapy has not been established, and its use should be monitored closely .
Metabolic Pathways
Orphenadrine citrate undergoes rapid and extensive biotransformation, with only 8% of the administered dose excreted unchanged . The compound is metabolized in the liver, and its metabolites are excreted primarily in the urine . The metabolic pathways involve interactions with various enzymes, contributing to its pharmacokinetic properties.
Transport and Distribution
Orphenadrine citrate is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound has a high protein binding rate of 95% and is extensively metabolized in the liver . Its distribution within the body is influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of orphenadrine citrate involves its targeting to specific compartments or organelles within the cell. The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects and potential side effects.
準備方法
合成経路と反応条件: オルフェナドリン・シトラートは、2-メチルベンジドリルクロリドとジメチルアミノエタノールの縮合、それに続くシトラート塩の形成を含む一連の化学反応によって合成されます。 反応条件は、通常、トルエンなどの溶媒と触媒を使用して反応を促進することを含みます .
工業生産方法: 工業的な環境では、オルフェナドリン・シトラートの生産には、同様の反応経路を使用した大規模合成が関与します。 このプロセスは、収率と純度が最適化されており、最終製品の一貫性を確保するために、厳格な品質管理対策が実施されています .
化学反応の分析
反応の種類: オルフェナドリン・シトラートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を生成することができます。
還元: 還元反応により、オルフェナドリン・シトラートをその還元型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成される可能性がありますが、置換反応によってさまざまな置換誘導体が生成される可能性があります .
4. 科学研究への応用
オルフェナドリン・シトラートは、幅広い科学研究の応用があります。
類似化合物との比較
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting motor neurons.
Uniqueness of Orphenadrine Citrate: Orphenadrine citrate is unique due to its combination of muscle relaxant and anticholinergic properties. This dual action makes it particularly effective in treating musculoskeletal pain and discomfort .
特性
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNTDFSPSQXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044678 | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>69.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4682-36-4, 4724-58-7 | |
| Record name | Orphenadrine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orphenadrine dihydrogen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORPHENADRINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


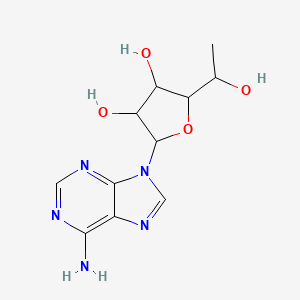
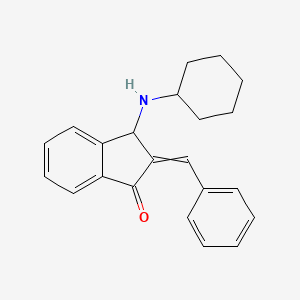
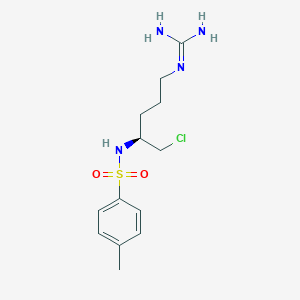
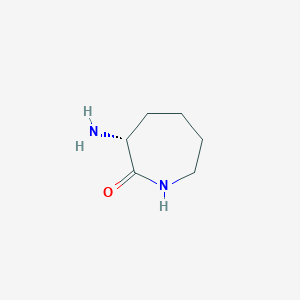


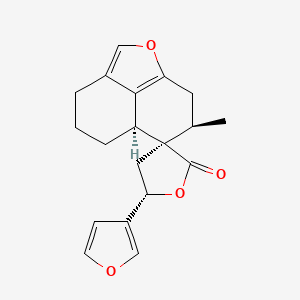
![N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B1201970.png)
